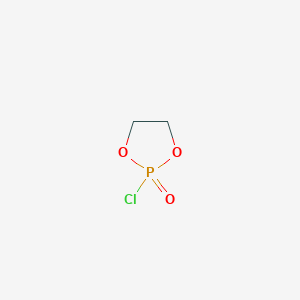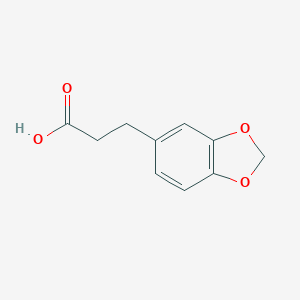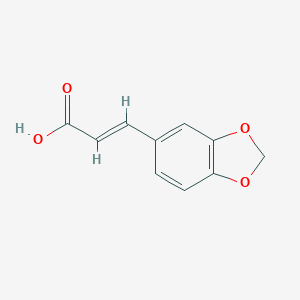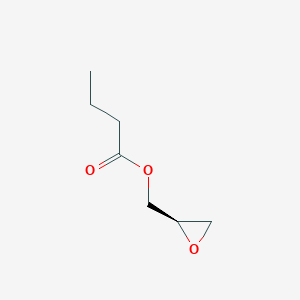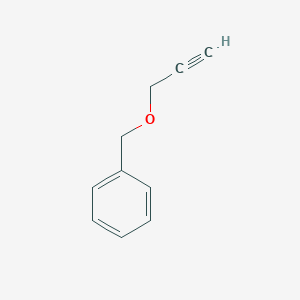
Benzyl propargyl ether
Overview
Description
Benzyl propargyl ether is a chemical compound with the molecular formula C10H10O . It is a propargyl derivative used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds . The compound is clear and colorless to slightly yellow in appearance .
Synthesis Analysis
Benzyl propargyl ethers can be synthesized and tested as inhibitors of 5-lipoxygenase, a key enzyme involved in leukotriene biosynthesis . Optimum activity was displayed by 1-(2-heptynyloxymethyl) benzene 12 (IC50 1.2 microM) .Molecular Structure Analysis
The molecular weight of Benzyl propargyl ether is 146.19 g/mol . The IUPAC name for this compound is prop-2-ynoxymethylbenzene . The InChI key is PAQVEXAFKDWGOT-UHFFFAOYSA-N . The canonical SMILES representation is C#CCOCC1=CC=CC=C1 .Chemical Reactions Analysis
The propargyl group in Benzyl propargyl ether is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Physical And Chemical Properties Analysis
Benzyl propargyl ether is a clear colorless to slightly yellow liquid . It has a molecular weight of 146.19 g/mol . The compound has a rotatable bond count of 3 and a topological polar surface area of 9.2 Ų .Scientific Research Applications
Organic Synthesis
Benzyl propargyl ether is a valuable intermediate in organic synthesis. It is used to introduce the propargyl group into small-molecule building blocks, which can then be further elaborated into more complex structures . This compound is particularly useful in the synthesis of propargylated building blocks and intermediates, serving as a strategic step in reaction sequences for creating elaborate molecular architectures .
Pharmaceutical Research
In pharmaceutical research, Benzyl propargyl ether plays a crucial role as a precursor in the synthesis of various pharmaceutical compounds. Its ability to form substituted carbocyclic aromatic compounds is particularly important for developing new drugs and studying their properties .
Material Science
Benzyl propargyl ether is utilized in material science for the synthesis of novel materials. Its application in creating substituted carbocyclic aromatic compounds is essential for developing new materials with specific properties, such as enhanced strength, flexibility, or thermal stability .
Chemical Engineering
In the field of chemical engineering, Benzyl propargyl ether is used for synthesizing compounds that have applications in process engineering and the development of chemical processes. Its role in creating substituted carbocyclic aromatic compounds is significant for the advancement of chemical manufacturing techniques .
Biochemistry
Advancements in biochemistry have seen Benzyl propargyl ether used in the synthesis of inhibitors for enzymes like 5-lipoxygenase. These inhibitors have potential therapeutic applications in treating diseases like asthma and arthritis .
Environmental Science
While specific applications of Benzyl propargyl ether in environmental science are not directly reported, its role in synthesizing compounds could be extended to environmental applications. For instance, the development of new materials or chemicals could lead to more environmentally friendly processes or products .
Protective Groups in Organic Chemistry
Benzyl propargyl ether can be used to protect hydroxyl groups during chemical reactions. The benzyl group is a common protecting group that can be removed after the desired reactions have taken place, ensuring the integrity of sensitive functional groups .
Catalysis
The propargyl group of Benzyl propargyl ether can be involved in catalytic systems. It can act as a ligand or a part of a catalyst system that facilitates various chemical reactions, which is crucial for developing more efficient and selective catalytic processes .
Mechanism of Action
Target of Action
Benzyl propargyl ether is a propargyl derivative It is used in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.
Mode of Action
It’s known that benzyl ethers can be generated using the williamson ether synthesis . This process involves the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide . The compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Benzyl propargyl ether is involved in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds The synthesis process typically involves reactions such as deprotonation, substitution, and protection/deprotection of functional groups .
Pharmacokinetics
It’s known to be soluble in chloroform , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
Its use in the synthesis of substituted carbocyclic aromatic compounds and pharmaceutical compounds suggests that it may contribute to the formation of these complex structures, potentially leading to various biological effects depending on the specific compounds synthesized.
Action Environment
The action of Benzyl propargyl ether can be influenced by various environmental factors. For instance, its stability under recommended storage conditions suggests that it may be sensitive to factors such as temperature and exposure to oxidizing agents . Furthermore, its solubility in chloroform indicates that its action and efficacy may be influenced by the solvent environment.
Safety and Hazards
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl propargyl ether | |
CAS RN |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




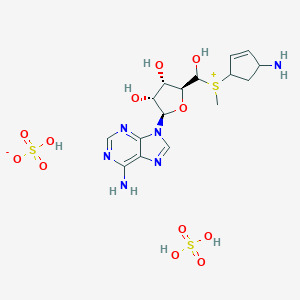
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)




